
Decalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decalene, also known as decahydronaphthalene, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is a colorless liquid with an aromatic odor and is commonly used as an industrial solvent. This compound exists in two isomeric forms: cis-decalene and trans-decalene, which differ in their geometric structure.
Méthodes De Préparation
Decalene is typically synthesized from naphthalene through a hydrogenation process. In this reaction, hydrogen gas is added across the double bonds of naphthalene in the presence of a catalyst, such as platinum or palladium, transforming the aromatic rings into cyclohexane rings . This process can be conducted under high pressure and temperature to ensure complete hydrogenation.
Analyse Des Réactions Chimiques
Decalene undergoes various chemical reactions, including:
Reduction: As a saturated hydrocarbon, this compound is relatively stable and does not readily undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens for substitution reactions. The major products formed from these reactions include cyclodecenone and halogenated this compound derivatives.
Applications De Recherche Scientifique
Decalene has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.
Comparaison Avec Des Composés Similaires
Decalene is similar to other bicyclic compounds such as naphthalene and tetralin. it is unique in its saturated nature, which makes it more stable and less reactive compared to its aromatic counterparts. Naphthalene (C₁₀H₈) is an aromatic hydrocarbon with a planar structure, while tetralin (C₁₀H₁₂) is a partially hydrogenated derivative of naphthalene. This compound’s fully hydrogenated structure gives it distinct physical and chemical properties, such as higher boiling points and lower reactivity .
Similar compounds include:
Naphthalene: An aromatic hydrocarbon with a chemical formula of C₁₀H₈.
Tetralin: A partially hydrogenated derivative of naphthalene with a chemical formula of C₁₀H₁₂.
Perhydrophenanthrene: A fully hydrogenated derivative of phenanthrene with a chemical formula of C₁₄H₂₄.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
51831-03-9 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |
Clé InChI |
CUPPIVDILVTSCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


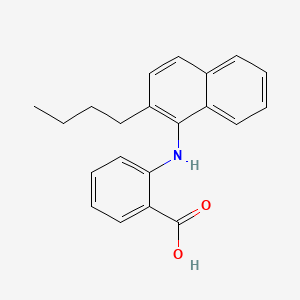

![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
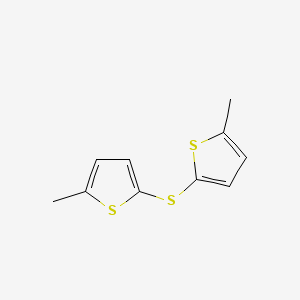
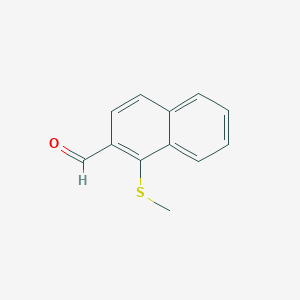
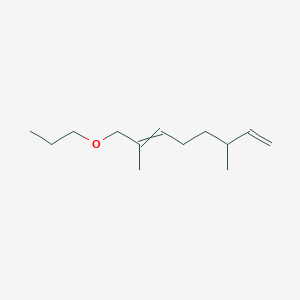
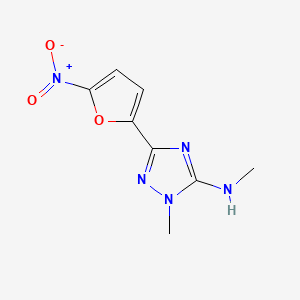
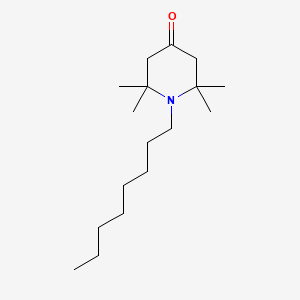
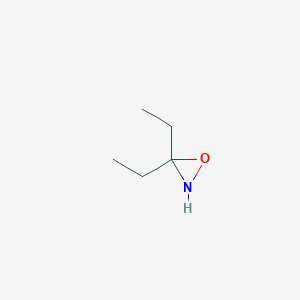
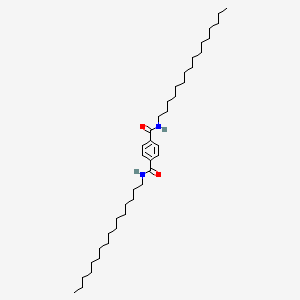

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
